N-(1,3-benzothiazol-2-yl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
This compound features a benzothiazole core linked via a sulfanyl-acetamide bridge to a 3-chlorophenyl-substituted imidazole ring. Its structure combines aromatic heterocycles (benzothiazole and imidazole) with electronegative (chloro) and sulfur-containing (sulfanyl) groups, which are critical for intermolecular interactions and bioactivity. The compound’s design aligns with pharmacophores known for antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS2/c19-12-4-3-5-13(10-12)23-9-8-20-18(23)25-11-16(24)22-17-21-14-6-1-2-7-15(14)26-17/h1-10H,11H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAXXNUSWNWKQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One possible route could involve the initial formation of the benzothiazole ring, followed by the introduction of the imidazole ring and the chlorophenyl group. Specific reagents and catalysts, such as sulfur-containing compounds and halogenating agents, may be used under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove oxygen-containing groups or to alter the oxidation state of certain atoms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions would vary depending on the desired transformation but could include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action for N-(1,3-benzothiazol-2-yl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Key Structural Insights :
- Heterocycle Influence : Replacing benzothiazole with benzimidazole (e.g., ) or thiazole (e.g., ) alters electronic properties and binding affinity. Benzothiazoles often enhance antimicrobial activity, while benzimidazoles are associated with enzyme inhibition .
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF3) improve metabolic stability and target binding. Methoxy groups (e.g., ) enhance solubility but may reduce membrane permeability.
- Bridge Modifications : The sulfanyl-acetamide bridge is conserved in analogs, critical for maintaining conformational flexibility and hydrogen-bonding capacity .
Activity Trends :
- Chloro Substituents : Enhance antimicrobial and enzyme-inhibitory activities (e.g., vs. ).
- Benzimidazole vs. Benzothiazole : Benzimidazoles (e.g., ) show stronger enzyme inhibition, while benzothiazoles may excel in anticancer applications .
Physical and Spectroscopic Properties
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 397.91 g/mol. The compound features a benzothiazole moiety linked to an imidazole ring via a sulfanyl group, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For example, N-(1,3-benzothiazol-2-yl) derivatives have shown inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds range from 6.25 µg/mL to 32 µg/mL against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 6.25 | K. pneumoniae |
| Compound B | 12.5 | P. aeruginosa |
| Compound C | 32 | E. coli |
Antitubercular Activity
Another area of interest is the antitubercular activity of similar compounds. Research has indicated that certain derivatives exhibit IC50 values in the range of 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra . These findings suggest potential for further development in treating tuberculosis.
| Compound | IC50 (µM) | Target Organism |
|---|---|---|
| Compound D | 1.35 | M. tuberculosis H37Ra |
| Compound E | 2.18 | M. tuberculosis H37Ra |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Disruption of Membrane Integrity : The presence of the benzothiazole and imidazole rings may disrupt microbial membranes, leading to cell lysis.
Case Studies
Several studies have explored the efficacy of this compound in various biological settings:
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity against clinical isolates and found that compounds with similar structures had significant bactericidal effects .
- Cytotoxicity Assessment : In vitro cytotoxicity assays on human cell lines (e.g., HEK-293) showed that certain derivatives were non-toxic at therapeutic concentrations, indicating a favorable safety profile for potential drug development .
- Structure-Activity Relationship (SAR) : Analysis revealed that modifications on the benzothiazole moiety significantly enhanced biological activity, suggesting that further structural optimization could yield even more potent agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
